molecular formula C11H13ClFN3O B14544711 2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one CAS No. 62225-86-9

2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one

Cat. No.: B14544711
CAS No.: 62225-86-9
M. Wt: 257.69 g/mol
InChI Key: OIJZXEZJBUKQLN-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one is a synthetic organic compound that belongs to the class of triazolidinones This compound is characterized by the presence of a triazolidinone ring substituted with a 3-chloro-4-fluorophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable triazolidinone precursor under controlled conditions. One common method involves the use of chloroacetyl chloride and triethylamine in an organic solvent such as ethanol . The reaction mixture is stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The triazolidinone ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the triazolidinone ring structure.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one is unique due to its specific substitution pattern and the presence of the triazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62225-86-9

Molecular Formula

C11H13ClFN3O

Molecular Weight

257.69 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one

InChI

InChI=1S/C11H13ClFN3O/c1-11(2)14-16(10(17)15(11)3)7-4-5-9(13)8(12)6-7/h4-6,14H,1-3H3

InChI Key

OIJZXEZJBUKQLN-UHFFFAOYSA-N

Canonical SMILES

CC1(NN(C(=O)N1C)C2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

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